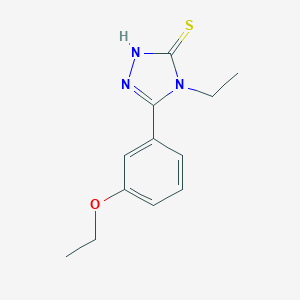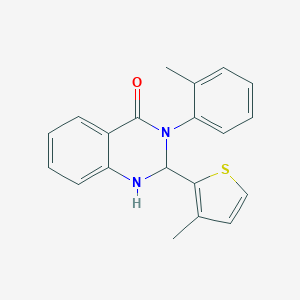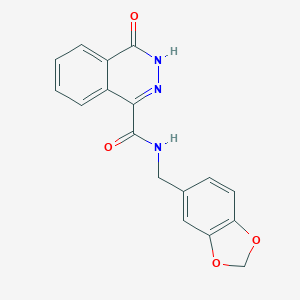
5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The ethoxyphenyl and ethyl groups attached to the triazole ring could potentially influence the compound’s physical and chemical properties, as well as its reactivity.
Synthesis Analysis
While I couldn’t find a specific synthesis route for this compound, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of click chemistry. This reaction typically involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a triazole.Molecular Structure Analysis
The molecular structure of this compound would be influenced by its functional groups. The presence of the triazole ring, which is aromatic, would contribute to the compound’s stability. The ethoxyphenyl and ethyl groups could also influence the compound’s overall shape and polarity.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions at the N-N bond. The specific reactivity of this compound would likely be influenced by the ethoxyphenyl and ethyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy group could increase the compound’s solubility in organic solvents, while the sulfur atom in the thiol group could participate in hydrogen bonding, influencing the compound’s boiling point and melting point.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation : Compounds with a 1,2,4-triazole structure, including derivatives similar to 5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been the focus of synthesis due to their potential biological activities. For instance, novel triazolothiadiazines and Schiff bases derived from 1,2,4-triazole were synthesized, and their plant-growth regulating effects were examined. These compounds demonstrated an inhibitory effect on the growth of wheat radicles and radish radicles (Zhou et al., 2007).
Biological Applications and Pharmacological Potential : The 1,2,4-triazole derivatives hold strategic importance in modern medicine and pharmacy, primarily due to their chemical versatility and significant pharmacological potential. The integration of 1,2,4-triazole and pyrazole fragments in the structure of new substances is believed to influence the formation of specific biological activities. The combination of these heterocycles in one molecule increases the likelihood of interaction with various biological targets, making them scientifically attractive and promising for drug development (Fedotov et al., 2022).
Anticancer Properties : Compounds bearing the 1,2,4-triazole-3-thiol moiety were studied for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some compounds showed selective toxicity towards certain cancer cells and inhibited cancer cell migration, indicating their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).
Antimicrobial Activities : The antimicrobial potential of various 1,2,4-triazole derivatives has also been explored. A range of newly synthesized compounds were screened for their antimicrobial activities, with many demonstrating good or moderate activity against various microorganisms. This highlights the potential of 1,2,4-triazole derivatives as a base for developing new antimicrobial agents (Bayrak et al., 2009).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.
Zukünftige Richtungen
The study of triazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. This specific compound, with its unique combination of functional groups, could be an interesting subject for future research.
Please note that this information is based on the general properties of similar compounds and may not accurately reflect the exact characteristics of “5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol”. For more precise information, further experimental studies would be needed.
Eigenschaften
IUPAC Name |
3-(3-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-6-5-7-10(8-9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJESYDTKWBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B479373.png)



![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)



![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)